

Technical Support Center: Mureidomycin C MraY Inhibition Assays

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Compound of Interest

Compound Name: Mureidomycin C

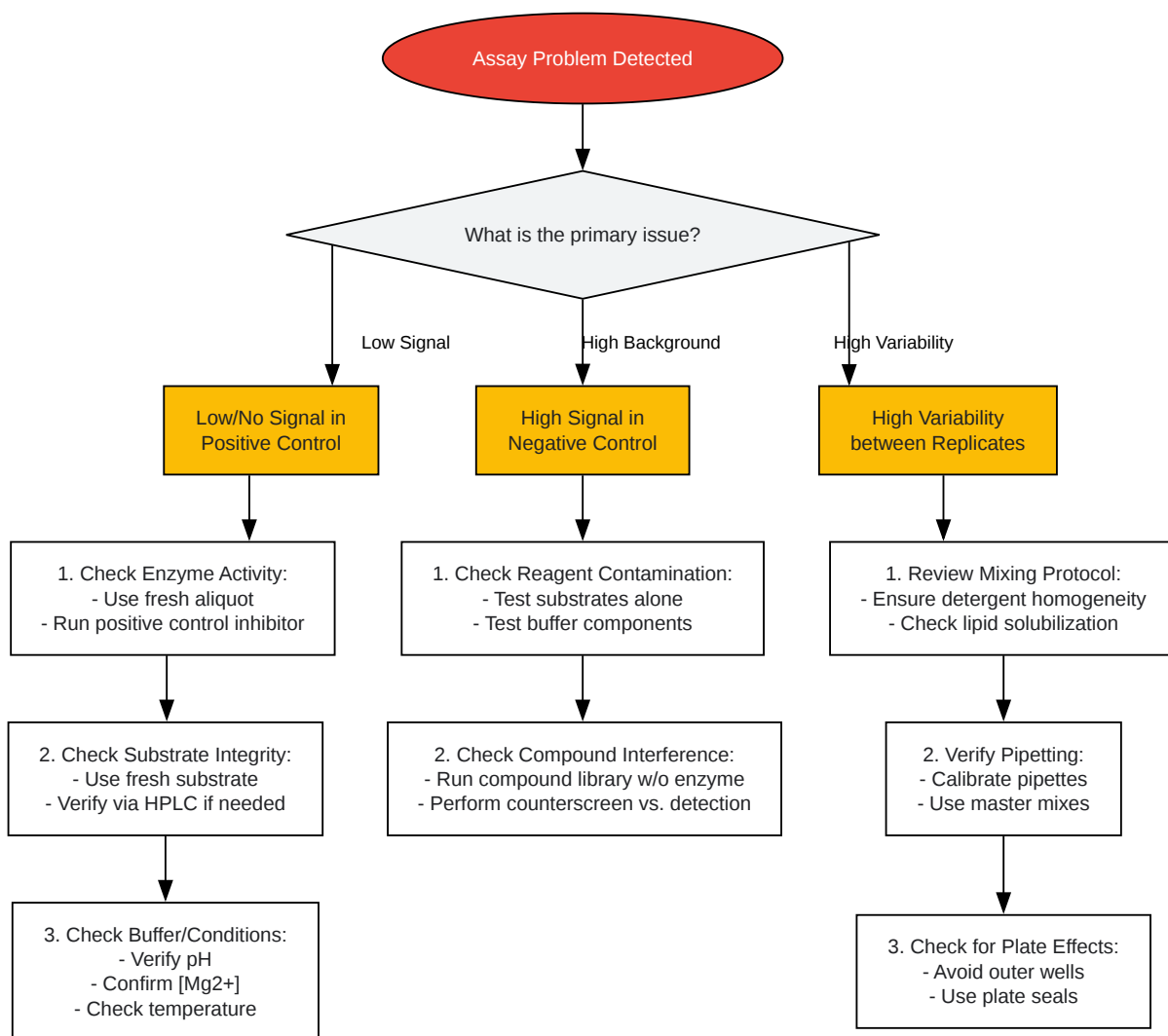
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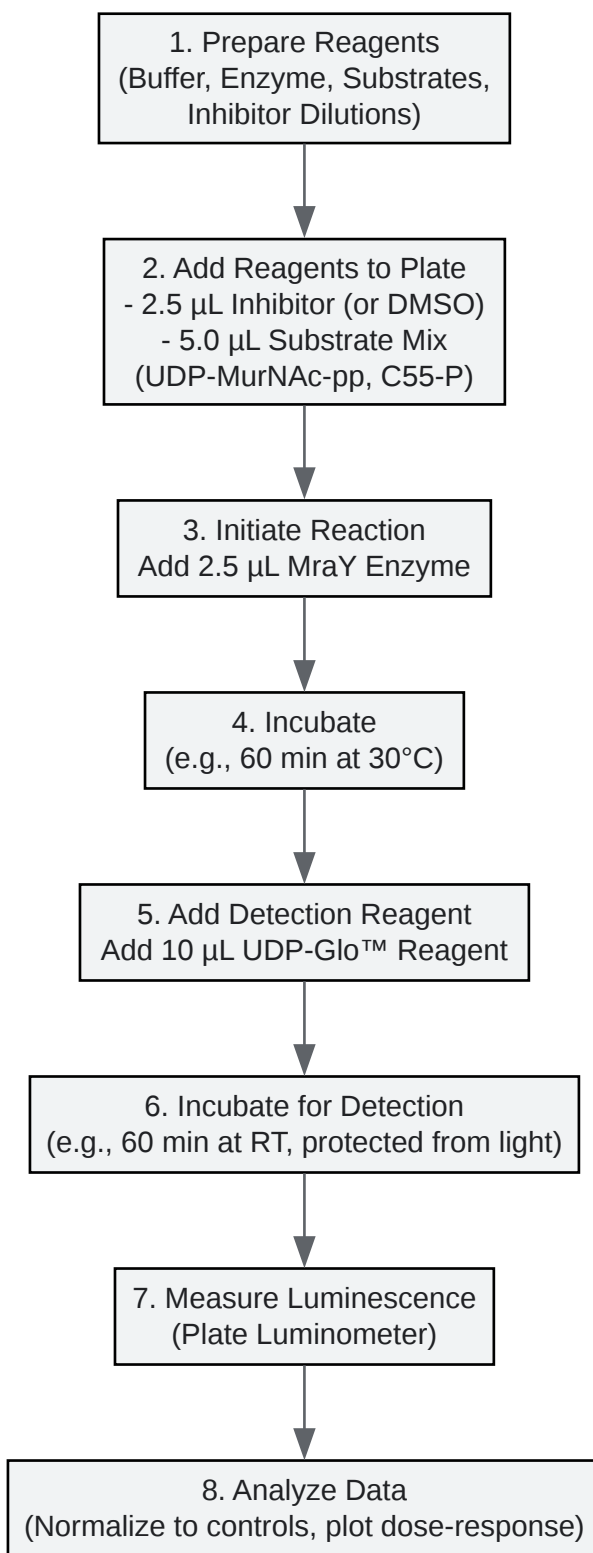
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Welcome to the technical support center for MraY inhibition assays. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in successfully performing and interpreting these experiments.

MraY Catalytic Cycle and Inhibition

The phospho-MurNAc-pentapeptide translocase (MraY) is a critical integral membrane enzyme in the bacterial peptidoglycan biosynthesis pathway. It catalyzes the transfer of phospho-MurNAc-pentapeptide from the soluble substrate UDP-MurNAc-pentapeptide to the lipid carrier undecaprenyl phosphate (C55-P), forming Lipid I.^[1] This is the first membrane-bound step in cell wall construction, making MraY an essential enzyme for bacterial survival and an attractive target for novel antibiotics like **Mureidomycin C**.^{[2][3]} **Mureidomycin C** acts as a competitive inhibitor of MraY, blocking the formation of Lipid I.^[4]





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References

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